Methanesulfonic acid--4-(2-bromo-9H-xanthen-9-ylidene)piperidine (1/1)
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Overview
Description
Methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine (1/1) is a complex organic compound that combines the properties of methanesulfonic acid and a xanthone derivative. Methanesulfonic acid is a strong organic acid known for its high solubility in water and organic solvents, while the xanthone derivative is known for its biological activities, including anti-cancer and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine typically involves a multi-step process. One common method includes the following steps:
Synthesis of the xanthone derivative: The xanthone core can be synthesized using various methods, including the classical Grover, Shah, and Shah reaction, which involves heating a mixture of polyphenol and salicylic acids with acetic anhydride.
Formation of the piperidine derivative: The brominated xanthone is reacted with piperidine to form the desired piperidine derivative.
Methanesulfonation: Finally, the piperidine derivative is treated with methanesulfonic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the xanthone derivative can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted xanthone derivatives.
Scientific Research Applications
Methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine: Similar structure but with a chlorine atom instead of bromine.
Methanesulfonic acid–4-(2-fluoro-9H-xanthen-9-ylidene)piperidine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Methanesulfonic acid–4-(2-bromo-9H-xanthen-9-ylidene)piperidine is unique due to its specific combination of methanesulfonic acid and a brominated xanthone derivative, which imparts distinct chemical and biological properties .
Properties
CAS No. |
60085-88-3 |
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Molecular Formula |
C19H20BrNO4S |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
4-(2-bromoxanthen-9-ylidene)piperidine;methanesulfonic acid |
InChI |
InChI=1S/C18H16BrNO.CH4O3S/c19-13-5-6-17-15(11-13)18(12-7-9-20-10-8-12)14-3-1-2-4-16(14)21-17;1-5(2,3)4/h1-6,11,20H,7-10H2;1H3,(H,2,3,4) |
InChI Key |
NFNMTKIGBXDIEI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CNCCC1=C2C3=CC=CC=C3OC4=C2C=C(C=C4)Br |
Origin of Product |
United States |
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